molecular formula C18H15ClSn B032067 Triphenyl-d15-tin chloride CAS No. 358731-94-9

Triphenyl-d15-tin chloride

Cat. No. B032067
Key on ui cas rn: 358731-94-9
M. Wt: 400.6 g/mol
InChI Key: NJVOZLGKTAPUTQ-NLOSMHEESA-M
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Patent
US06022822

Procedure details

3.9 g of sodium borohydride (0.1 mol) and 70 ml of monoglyme were mixed together in a 200 ml eggplant type flask and cooled to -10° C. 70 ml of a diglyme solution containing 10.0 g of triphenyltin chloride (0.026 mol) was added to this mixture dropwise for 30 minutes. Subsequently, the mixture was stirred for another 30 minutes at -10° C. Then diglyme was removed under a reduced pressure of greater than 1 mmHg at below 0° C. Then, the resultant residue was extracted with diethylether followed by concentration under reduced pressure to yield 9.1 g of the final product of triphenyltin hydride (yield=100%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C(COC)OC.[C:9]1([Sn:15](Cl)([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>COCCOCCOC>[C:22]1([SnH:15]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
C(OC)COC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Sn](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
Subsequently, the mixture was stirred for another 30 minutes at -10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this mixture dropwise for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then diglyme was removed under a reduced pressure of greater than 1 mmHg at below 0° C
EXTRACTION
Type
EXTRACTION
Details
Then, the resultant residue was extracted with diethylether
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)[SnH](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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